molecular formula C26H25N3O6S B2742567 (2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide CAS No. 1322227-57-5

(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide

Cat. No.: B2742567
CAS No.: 1322227-57-5
M. Wt: 507.56
InChI Key: MBZIPXTVRJMHJP-SGEDCAFJSA-N
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Description

This compound is a derivative of chromene, a heterocyclic compound that consists of a benzene ring fused to a pyran ring. It also contains a sulfonylhydrazinylidene group and a dimethoxyphenyl group. These groups could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of chromene, sulfonylhydrazinylidene, and dimethoxyphenyl. The exact structure would depend on the positions of these groups on the chromene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the sulfonylhydrazinylidene and dimethoxyphenyl groups, as well as the positions of these groups on the chromene ring .

Scientific Research Applications

Chemosensor Applications

Chromene derivatives have been extensively studied for their applications as chemosensors due to their selective fluorescence responses. For instance, a study on a coumarin-based chemosensor exhibited an "on-off-on" fluorescence response toward Cu2+ and H2PO4− ions, showcasing its potential for detecting these ions with high sensitivity and selectivity. This application is significant for environmental monitoring and biochemical assays, where detecting specific ions at low concentrations is crucial (Meng et al., 2018).

Catalysis and Material Synthesis

Chromene compounds also find applications in catalysis and the synthesis of biologically important derivatives. For example, triazine-thiophene-based porous organic polymers have been used as catalysts for synthesizing chromene derivatives via multicomponent coupling. These materials offer scalable and recyclable routes for synthesizing valuable chemical intermediates, highlighting their importance in sustainable chemistry and material science (Das et al., 2019).

Material Science and Polymer Chemistry

Research on aromatic polyamides and poly(amide-imide)s derived from components similar to the sulfone and carboxamide groups present in the target compound demonstrates the utility of these materials in developing high-performance polymers. These polymers exhibit high thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced engineering applications, electronics, and aerospace industries. The ability to tailor the properties of these polymers through the incorporation of specific functional groups or structural units opens up avenues for creating materials with desired characteristics (Liaw et al., 2001).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological target. Chromenes have been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Safety and Hazards

The safety and hazards of this compound would likely depend on its exact structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of potential applications .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-4-17-9-11-19(12-10-17)27-25(30)21-15-18-7-5-6-8-22(18)35-26(21)28-29-36(31,32)20-13-14-23(33-2)24(16-20)34-3/h5-16,29H,4H2,1-3H3,(H,27,30)/b28-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZIPXTVRJMHJP-SGEDCAFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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